![molecular formula C13H15NO5 B113062 Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate CAS No. 82961-77-1](/img/structure/B113062.png)
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
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Overview
Description
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, also known as Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoic acid, is a synthetic organic compound used in a variety of scientific applications. It is an important intermediate in the synthesis of other compounds, and is used in a variety of biochemical and physiological experiments. It has a wide range of applications in the lab, and its advantages and limitations should be taken into consideration when conducting experiments.
Scientific Research Applications
Chemical Interactions and Mitigation Strategies
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is involved in a variety of chemical interactions, particularly in the context of food processing and preservation. For instance, it has been explored for its ability to scavenge reactive carbonyl species, which are crucial in mitigating the deleterious effects of such compounds in food systems. Reactive carbonyl species, including methylglyoxal, are produced during food processing and are responsible for the formation of advanced glycation end products, which can be harmful to human health. Amino acids and phenolic compounds can efficiently scavenge methylglyoxal, forming numerous adducts due to their highly nucleophilic reactivity with methylglyoxal. However, the absorption, metabolism, and toxicology of dietary methylglyoxal–phenolic adducts remain largely unknown, necessitating further investigation (Zheng et al., 2020).
Antioxidant Properties and Radical Scavenging
The antioxidant properties of various compounds, including chromones and their derivatives, have been extensively studied for their potential in neutralizing active oxygen and cutting off free radicals processes. These processes can delay or inhibit cell impairment, which leads to various diseases. The presence of specific functional groups, such as the double bond and a carbonyl group in the chromone structure, is crucial for their radical scavenging activity. This suggests that this compound, with its carbonyl group, may have potential for development as an antioxidant agent (Yadav et al., 2014).
Epigenetic Modifications and Environmental Chemicals
Epigenetics investigates heritable changes in gene expression occurring without changes in DNA sequence. Environmental chemicals, including certain carbonyl compounds, have been identified to modify epigenetic marks, influencing toxicity and disease. This highlights the potential role of this compound in mediating epigenetic modifications due to its chemical structure, which could influence genome function under exogenous influence (Baccarelli & Bollati, 2009).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in carbon–carbon bond forming reactions. This involves the palladium-catalyzed coupling of the compound with an organoboron reagent .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of complex organic molecules.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules.
Action Environment
It’s worth noting that suzuki–miyaura cross-coupling reactions , in which similar compounds are used, are known for their mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
methyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-12(16)7-11(15)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHWQHYAQUXCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509394 |
Source
|
Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82961-77-1 |
Source
|
Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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